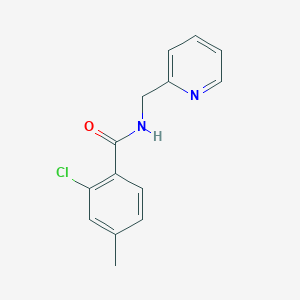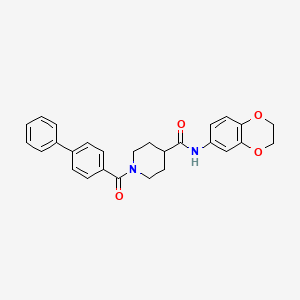![molecular formula C26H26N2O2S B3447850 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3447850.png)
1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide consists of a piperidine ring, a biphenyl moiety, and a carbonyl group. The methylthio group is attached to the phenyl ring. The morpholine substituent enhances its solubility and reactivity. The compound’s structure plays a crucial role in its photoinitiating properties .
Chemical Reactions Analysis
As a photoinitiator, 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide undergoes photochemical reactions upon exposure to ultraviolet (UV) light. It absorbs UV energy and generates reactive species (such as radicals) that initiate polymerization reactions in UV-curable systems. These reactions lead to the crosslinking of polymers and the formation of cured coatings, adhesives, and other materials .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The compound’s mechanism of action involves the absorption of UV photons, which excites the molecule to an excited state. Subsequent reactions result in the generation of radicals or other reactive species. These species initiate polymerization by abstracting hydrogen atoms from monomers or oligomers, leading to the formation of covalent bonds. The overall process accelerates the curing of UV-sensitive materials .
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-31-24-9-5-8-23(18-24)27-25(29)21-14-16-28(17-15-21)26(30)22-12-10-20(11-13-22)19-6-3-2-4-7-19/h2-13,18,21H,14-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXKDHFCYJFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide](/img/structure/B3447767.png)
![5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447769.png)


![ethyl 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3447783.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3447791.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B3447799.png)
![N-(2-fluorophenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3447807.png)
![2-(3,4-dimethoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B3447824.png)
![ethyl 3-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3447830.png)

![1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3447845.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B3447861.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3447874.png)